molecular formula C9H12ClN3 B2777158 (2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride CAS No. 34164-88-0

(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride

Cat. No.: B2777158
CAS No.: 34164-88-0
M. Wt: 197.66 g/mol
InChI Key: HNTRJIXIIBLHPN-UHFFFAOYSA-N
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Description

“(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 34164-88-0. It has a molecular weight of 234.13 . This compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h1-3,6-7H,4-5,10H2;2*1H and the InChI key is NKFQHZGXPSRZAY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical and Chemical Properties Analysis

The compound is a salt with 2HCl .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

A significant application of 2-Imidazo[1,2-a]pyridin-3-ylethyl derivatives is in the field of medicinal chemistry, where these compounds serve as scaffolds for the development of small molecules targeting biological sites. For instance, Schmid et al. (2006) described a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting their potential in the creation of combinatorial libraries for medicinal chemistry due to the structural diversity and selectivity for primary amines (Schmid, Schühle, & Austel, 2006).

Structural and Chemical Behavior Studies

The structural characteristics and chemical behavior of imidazo[1,2-a]pyridine derivatives have also been a focal point of research. Abe et al. (2010) synthesized ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates and studied their behavior in 1H-NMR spectra, revealing insights into the conformational changes of the cyclopentenone moiety in these molecules (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Novel Synthesis Methods

Innovative methods for synthesizing imidazo[1,2-a]pyridines highlight the versatility of these compounds. Cao et al. (2014) developed a transition-metal-free three-component reaction, representing a facile approach for the formation of C-N, C-O, and C-S bonds, thereby expanding the toolbox for constructing imidazo[1,2-a]pyridines (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).

Potential Biological Activity

Research into the synthesis of novel compounds based on imidazo[1,2-a]pyridine structures often aims at exploring potential biological activities. Zamora et al. (2004) investigated the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines, suggesting the exploration of these compounds for biological activity due to their unique fused triazine structure (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. They have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs using this scaffold . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development . This suggests that the compound may affect the biochemical pathways related to glutamine synthetase.

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

The efficacy of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the presence of multidrug-resistant and extensively drug-resistant strains of diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride involves the reaction of 2-chloro-3-(2-imidazo[1,2-a]pyridin-3-yl)propene with ammonia followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "2-chloro-3-(2-imidazo[1,2-a]pyridin-3-yl)propene", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-chloro-3-(2-imidazo[1,2-a]pyridin-3-yl)propene with ammonia to yield (2-imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-amine", "Step 2: Reduction of (2-imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-amine with sodium borohydride to yield (2-imidazo[1,2-a]pyridin-3-yl)propan-2-amine", "Step 3: Treatment of (2-imidazo[1,2-a]pyridin-3-yl)propan-2-amine with hydrochloric acid to yield (2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride" ] }

CAS No.

34164-88-0

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylethanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;/h1-3,6-7H,4-5,10H2;1H

InChI Key

HNTRJIXIIBLHPN-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CCN.Cl.Cl

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCN.Cl

solubility

not available

Origin of Product

United States

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